molecular formula C9H18N2O2 B13334214 2-Amino-2-(2-methoxycyclohexyl)acetamide

2-Amino-2-(2-methoxycyclohexyl)acetamide

Cat. No.: B13334214
M. Wt: 186.25 g/mol
InChI Key: GENNQZYWWVFFLW-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxycyclohexyl)acetamide is an organic compound with the molecular formula C9H18N2O2. This compound is characterized by the presence of an amino group, a methoxy group, and a cyclohexyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxycyclohexyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-methoxycyclohexanone with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxycyclohexyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

2-Amino-2-(2-methoxycyclohexyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxycyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Another amino alcohol with different structural features.

    2-Amino-N-(2-methoxyethyl)acetamide: A similar compound with a different alkyl chain.

    2-Cyano-N-(2-methoxyethyl)acetamide: A cyano derivative with distinct chemical properties.

Uniqueness

2-Amino-2-(2-methoxycyclohexyl)acetamide is unique due to its specific combination of functional groups and the presence of a cyclohexyl ring

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-amino-2-(2-methoxycyclohexyl)acetamide

InChI

InChI=1S/C9H18N2O2/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H2,11,12)

InChI Key

GENNQZYWWVFFLW-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1C(C(=O)N)N

Origin of Product

United States

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